VHL Ligand-Linker Conjugates 11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VHL Ligand-Linker Conjugates 11 are a class of compounds designed to target the von Hippel-Lindau (VHL) protein, a key component of the ubiquitin-proteasome system. These conjugates are part of the broader category of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that induce targeted protein degradation by harnessing cellular proteolytic machinery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VHL Ligand-Linker Conjugates 11 typically involves the incorporation of a sulfonyl fluoride moiety into a known VHL binder, such as a hydroxyproline motif . The synthetic route includes:

Boc-deprotection: Removal of the Boc protecting group from the amine.

Acetylation or Biotinylation: The deprotected amine is then acetylated or biotinylated to form the final product.

Industrial Production Methods

Industrial production methods for these conjugates are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

VHL Ligand-Linker Conjugates 11 undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride moiety can participate in nucleophilic substitution reactions.

Covalent Binding: The conjugates covalently bind to the Ser110 residue in the HIF1α binding site of VHL.

Common Reagents and Conditions

Reagents: Common reagents include sulfonyl fluorides, Boc-protected amines, and acetylating agents.

Major Products

The major products of these reactions are the acetylated or biotinylated VHL Ligand-Linker Conjugates, which are designed to covalently modify the VHL protein .

Scientific Research Applications

VHL Ligand-Linker Conjugates 11 have a wide range of scientific research applications:

Chemistry: Used in the design and optimization of PROTACs for targeted protein degradation.

Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.

Medicine: Investigated for their potential in treating diseases by degrading pathogenic proteins.

Industry: Utilized in the development of novel therapeutics and chemical probes.

Mechanism of Action

The mechanism of action of VHL Ligand-Linker Conjugates 11 involves:

Target Binding: The conjugates bind to the VHL protein at the HIF1α binding site.

Ubiquitination: This binding recruits the target protein to the E3 ligase, leading to its ubiquitination.

Proteasomal Degradation: The ubiquitinated protein is then degraded by the proteasome

Comparison with Similar Compounds

Similar Compounds

DCAF1, DCAF11, DCAF16: These compounds also target E3 ligases but use different electrophilic warheads.

CRBN E3 Ligase Binders: Recently reported covalent binders that show molecular glue activity.

Uniqueness

VHL Ligand-Linker Conjugates 11 are unique due to their covalent binding mechanism, which transforms the ternary complex into a simple binary interaction, enhancing the efficiency of targeted protein degradation .

Biological Activity

VHL Ligand-Linker Conjugates, specifically "VHL Ligand-Linker Conjugates 11," represent a significant advancement in the development of proteolysis-targeting chimeras (PROTACs). These compounds leverage the von Hippel-Lindau (VHL) E3 ubiquitin ligase to facilitate targeted protein degradation, a promising strategy in therapeutic interventions for various diseases, including cancer. This article delves into the biological activity of this compound, highlighting their synthesis, mechanism of action, and efficacy through detailed research findings and case studies.

Synthesis of this compound

This compound are synthesized by linking a VHL ligand to a suitable linker. The specific compound incorporates the (S,R,S)-AHPC-based VHL ligand and a two-unit polyethylene glycol (PEG) linker. This design is crucial as it enhances the solubility and stability of the conjugate while facilitating efficient cellular uptake.

Table 1: Structural Components of this compound

| Component | Description |

|---|---|

| VHL Ligand | (S,R,S)-AHPC based |

| Linker | 2-unit PEG |

| Target Protein | GFP-HaloTag7 |

The mechanism by which VHL Ligand-Linker Conjugates induce protein degradation involves several key steps:

- Binding : The VHL ligand binds to the VHL E3 ligase.

- Recruitment : The conjugate recruits the target protein (e.g., GFP-HaloTag7) to the E3 ligase.

- Ubiquitination : The E3 ligase facilitates the attachment of ubiquitin molecules to the target protein.

- Degradation : The polyubiquitinated protein is recognized and degraded by the proteasome.

This bifunctional approach allows for selective degradation of specific proteins, thus providing a novel therapeutic strategy to modulate protein levels within cells.

Case Studies

Recent studies have demonstrated the biological activity of this compound in various cellular contexts:

- Cell Line Studies : In experiments using cell lines such as MDA-MB-231 and T47D, this compound effectively induced degradation of GFP-HaloTag7, showcasing their potential in targeting specific proteins for degradation .

- Long-term Effects : The conjugate was shown to maintain significant degradation effects over extended periods, with studies indicating that p38α degradation persisted for up to 72 hours post-treatment .

Table 2: Biological Activity Data

| Parameter | Value |

|---|---|

| DC50 (MDA-MB-231) | 11.55 nM |

| Duration of Effect | Up to 72 hours |

| Cell Lines Tested | MDA-MB-231, T47D |

Impact of Linker Composition

The composition of the linker plays a crucial role in determining the biological activity and cell permeability of PROTACs. Research has shown that different linker types significantly affect passive cell permeability, which is essential for effective drug delivery . For instance, linkers that promote folded conformations can enhance cellular uptake and overall efficacy.

Table 3: Linker Composition Impact on Cell Permeability

| Linker Type | Cell Permeability Effect |

|---|---|

| PEG | High |

| Alkyl-Chain | Moderate |

| Alkyl/Ether | Variable |

Properties

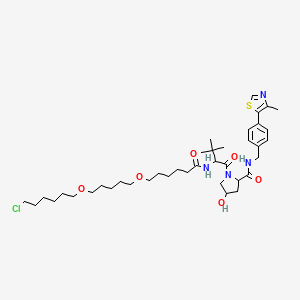

Molecular Formula |

C39H61ClN4O6S |

|---|---|

Molecular Weight |

749.4 g/mol |

IUPAC Name |

1-[2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46) |

InChI Key |

DVLICOWBWULAJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.